

A Comparative Spectroscopic Analysis of 1-Tetralone and 6-Fluoro-1-Tetralone

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Compound of Interest

Compound Name: 5,7-Difluoro-2-tetralone

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A deep dive into the spectral characteristics of fluorinated and non-fluorinated tetralones, providing researchers, scientists, and drug development professionals with essential data for advancing medicinal chemistry and drug design.

This guide offers an objective comparison of the spectroscopic properties of 1-tetralone and its fluorinated analog, 6-fluoro-1-tetralone. By presenting key experimental data in a clear and structured format, this document aims to facilitate a deeper understanding of the influence of fluorination on the molecular structure and spectroscopic behavior of this important chemical scaffold. Tetralone derivatives are significant building blocks in the synthesis of a wide range of biologically active compounds, including anticancer, anti-inflammatory, and antidepressant agents.^{[1][2][3][4]} The introduction of fluorine atoms can significantly alter the physicochemical and biological properties of these molecules, making a detailed spectroscopic comparison invaluable for rational drug design.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for 1-tetralone and 6-fluoro-1-tetralone, providing a direct comparison of their ^1H NMR, ^{13}C NMR, and IR spectral characteristics. ^{19}F NMR data for 6-fluoro-1-tetralone is also included.

Table 1: ^1H NMR Spectral Data (CDCl_3)

Compound	Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
1-Tetralone	8.03	d	1H	H-8
7.45	t	1H	H-6	
7.29	t	1H	H-7	
7.22	d	1H	H-5	
2.95	t	2H	H-4	
2.64	t	2H	H-2	
2.15	p	2H	H-3	
6-Fluoro-1-Tetralone	7.99	dd	1H	H-8
7.20	dd	1H	H-5	
7.08	ddd	1H	H-7	
2.95	t	2H	H-4	
2.65	t	2H	H-2	
2.15	p	2H	H-3	

Table 2: ^{13}C NMR Spectral Data (CDCl_3)

Compound	Chemical Shift (δ , ppm)	Assignment
1-Tetralone	198.3	C-1
144.7	C-4a	
133.3	C-6	
132.8	C-8a	
128.8	C-8	
127.1	C-5	
126.5	C-7	
39.3	C-2	
29.7	C-4	
23.2	C-3	
6-Fluoro-1-Tetralone	196.8 (d, $J=3.0$ Hz)	C-1
163.0 (d, $J=248.5$ Hz)	C-6	
147.1 (d, $J=7.4$ Hz)	C-4a	
128.5 (d, $J=2.1$ Hz)	C-8a	
128.3 (d, $J=8.4$ Hz)	C-8	
115.6 (d, $J=21.5$ Hz)	C-5	
113.6 (d, $J=21.5$ Hz)	C-7	
39.1	C-2	
29.2	C-4	
22.9	C-3	

Table 3: ^{19}F NMR Spectral Data (CDCl_3)

Compound	Chemical Shift (δ , ppm)
6-Fluoro-1-Tetralone	-112.5

Table 4: Infrared (IR) Spectral Data (cm⁻¹)

Compound	C=O Stretch	Aromatic C=C Stretch	C-F Stretch
1-Tetralone	~1685	~1600, ~1450	-
6-Fluoro-1-Tetralone	~1684	~1610, ~1480	~1250

Experimental Protocols

The spectroscopic data presented above were obtained using standard analytical techniques. The following provides a general overview of the methodologies employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

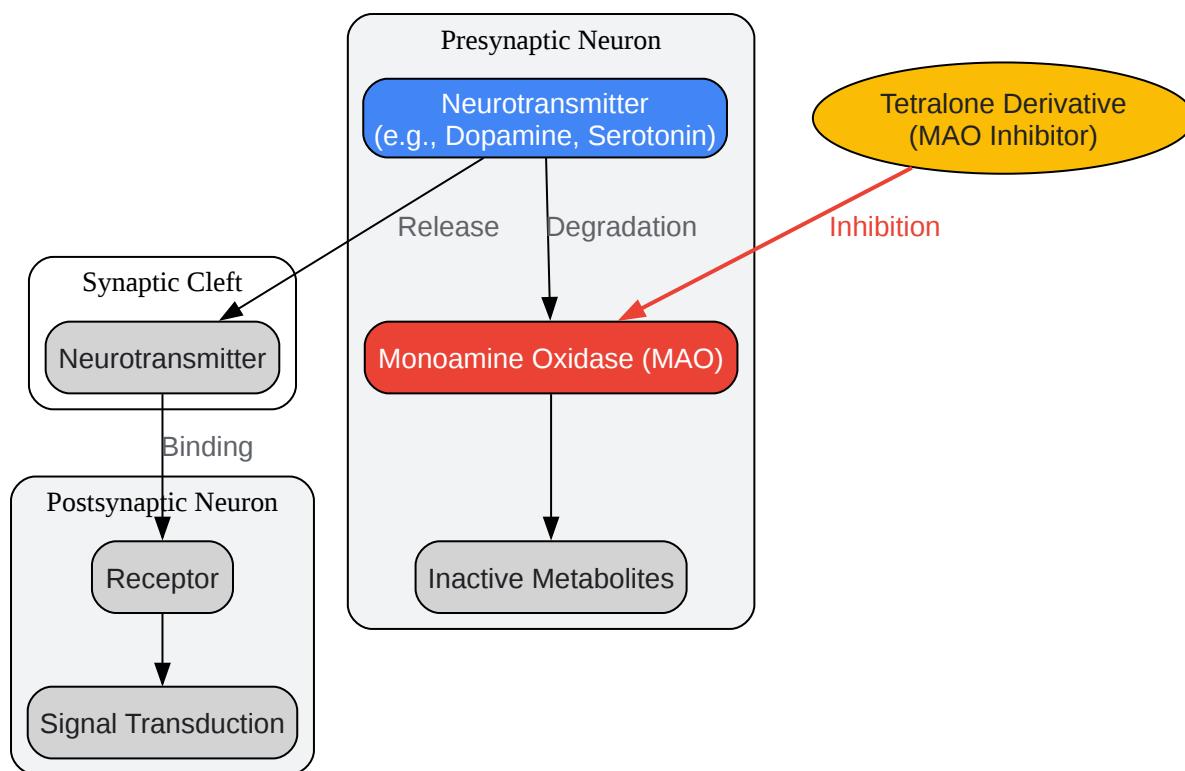
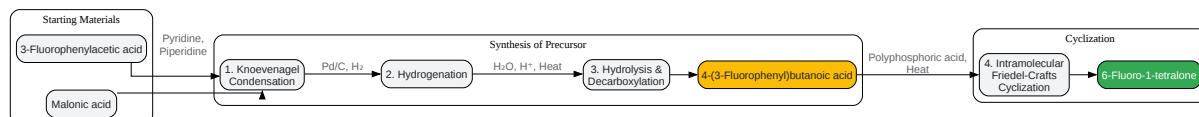
Samples were dissolved in deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard. ^1H , ^{13}C , and ^{19}F NMR spectra were recorded on a spectrometer operating at a frequency of 400 MHz for ^1H , 100 MHz for ^{13}C , and 376 MHz for ^{19}F . Chemical shifts are reported in parts per million (ppm) relative to TMS (δ 0.00) for ^1H and ^{13}C NMR, and to an external standard for ^{19}F NMR.

Infrared (IR) Spectroscopy

IR spectra were recorded on a Fourier Transform Infrared (FTIR) spectrometer. Samples were analyzed as a thin film on a potassium bromide (KBr) plate. The spectra were recorded in the range of 4000-400 cm⁻¹, and the characteristic absorption bands are reported in wavenumbers (cm⁻¹).

Synthesis of 6-Fluoro-1-Tetralone

A common synthetic route to 6-fluoro-1-tetralone involves the intramolecular Friedel-Crafts cyclization of 4-(3-fluorophenyl)butanoic acid.



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